3-(3,5-Dicarboxyphenyl)picolinic acid
Description
Properties
IUPAC Name |
5-(2-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)10-2-1-3-15-11(10)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGUYUJGTSZKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Functionalization of Picolinic Acid
Picolinic acid is first halogenated at the 3-position using bromine or iodine in the presence of a Lewis acid catalyst such as FeCl₃. For example, bromination at 80°C in acetic acid yields 3-bromopicolinic acid with >90% purity. This step is critical for enabling subsequent cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The halogenated intermediate reacts with 3,5-dicarboxyphenylboronic acid under palladium catalysis. Optimal conditions involve:
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Catalyst : Pd(PPh₃)₄ (2 mol%)
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Base : K₂CO₃ (3 equivalents)
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Solvent : DMF/H₂O (4:1 v/v)
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Temperature : 100°C for 12 hours
This method achieves yields of 68–72%, with residual palladium content <10 ppm after purification via chelating resins. Challenges include the sensitivity of boronic acids to protodeboronation under acidic conditions, necessitating strict pH control.
Catalytic Oxidation of Alkyl-Substituted Precursors
An alternative route leverages the oxidation of methyl or ethyl substituents to carboxylic acid groups. This method is advantageous for industrial-scale production due to fewer purification steps.
Substrate Preparation
3-(3,5-Dimethylphenyl)picolinic acid serves as the starting material. Methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and AlCl₃ at 50°C. The alkylated intermediate is isolated by crystallization from ethanol/water mixtures.
Oxidation Conditions
Potassium permanganate (KMnO₄) in alkaline medium selectively oxidizes methyl groups to carboxylates:
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Oxidant : KMnO₄ (4 equivalents)
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Solvent : 2M NaOH(aq)
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Temperature : 80°C for 8 hours
Side reactions include over-oxidation to CO₂ (5–8% yield loss) and ring hydroxylation (3–4%). Catalytic amounts of MnO₂ mitigate byproduct formation by stabilizing reactive intermediates.
Acid Hydrolysis of Cyano Intermediates
Hydrolysis of nitrile groups offers a high-purity route, albeit with longer reaction times.
Cyanation Reaction
3-(3,5-Dicyanophenyl)picolinic acid is synthesized via Rosenmund-von Braun reaction using CuCN in DMF at 150°C. The nitrile precursor is obtained in 85% yield after recrystallization from acetonitrile.
Hydrolysis to Carboxylic Acids
Concentrated HCl (12M) refluxed for 24 hours converts nitriles to carboxylic acids. Key parameters:
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Acid Concentration : ≥10M HCl
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Temperature : 110°C
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Additives : SnCl₂ (0.1 mol%) accelerates hydrolysis
This method avoids metal catalysts, making it preferable for pharmaceutical applications where residual metal content is restricted.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 68–72 | 95–98 | Moderate | 320–400 |
| Catalytic Oxidation | 65 | 97–99 | High | 180–220 |
| Acid Hydrolysis | 78 | 99 | Low | 450–500 |
Key Findings :
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Catalytic oxidation balances cost and scalability for industrial use but requires stringent temperature control to prevent decarboxylation.
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Acid hydrolysis delivers the highest purity but is cost-prohibitive for large batches due to extended reaction times and HCl consumption.
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Suzuki coupling offers modularity for structural analogs but involves palladium removal steps that complicate purification.
Industrial-Scale Optimization Strategies
Solvent Recycling in Catalytic Oxidation
Reclaiming DMF via distillation reduces raw material costs by 40%. Implementing a continuous flow reactor minimizes thermal degradation, improving yield to 70%.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dicarboxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
3-(3,5-Dicarboxyphenyl)picolinic acid has several scientific research applications:
Biology: The compound’s coordination properties make it useful in studying metal ion interactions in biological systems.
Mechanism of Action
The mechanism of action of 3-(3,5-dicarboxyphenyl)picolinic acid involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, leading to various effects such as catalytic activity or luminescence. The compound can interact with specific molecular targets, including enzymes and receptors, influencing their activity and pathways .
Comparison with Similar Compounds
Picolinic Acid Derivatives
Key derivatives include picolinic acid, 3-methylpicolinic acid, and 4-chloropicolinic acid, synthesized via enzymatic cleavage of aminophenols (Table 1) .
Table 1: Comparison of Picolinic Acid Derivatives
| Compound | Substituent(s) | Yield (%) | Key Mass Spectral Fragments (m/z) | Applications/Notes |
|---|---|---|---|---|
| Picolinic acid | None | 43 | 137, 107, 79, 78 | Biological chelator, MOF precursor |
| 3-Methylpicolinic acid | Methyl (C-3) | 25 | 151, 121, 93, 92 | Enhanced lipophilicity |
| 4-Chloropicolinic acid | Chloro (C-4) | 66 | 171, 141, 113 | Potential herbicide/pesticide |
| 3-(3,5-Dicarboxyphenyl)picolinic acid | 3,5-Dicarboxyphenyl | N/A* | N/A* | MOF linker, high coordination sites |
Key Differences :
- Functional Groups: The target compound’s dual carboxylates on the phenyl ring enhance its metal-binding capacity compared to mono-substituted derivatives like 4-chloropicolinic acid .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a phenolic backbone but differs in functionalization (Table 2) .
Table 2: Comparison with Caffeic Acid
| Property | 3-(3,5-Dicarboxyphenyl)picolinic Acid | Caffeic Acid |
|---|---|---|
| Core Structure | Picolinic acid + dicarboxyphenyl | Phenylpropanoid (acrylic acid) |
| Functional Groups | 2 carboxylates (pyridine), 2 carboxylates (phenyl) | 2 hydroxyl, 1 acrylate carboxylate |
| Acidity | Higher (four deprotonation sites) | Moderate (three deprotonation sites) |
| Applications | MOFs, catalysis | Antioxidants, cosmetics, supplements |
Key Differences :
- Acidity/Coordination : The target compound’s carboxylates offer stronger metal coordination than caffeic acid’s hydroxyl groups, making it more suitable for MOFs .
- Biological Activity : Caffeic acid is widely studied for antioxidant properties, whereas 3-(3,5-dicarboxyphenyl)picolinic acid’s bioactivity remains underexplored .
Metal-Organic Framework (MOF) Linkers
Carboxylic acid derivatives are critical MOF linkers. For example:
Comparison with 3-(3,5-Dicarboxyphenyl)picolinic Acid :
- Luminescence: Unlike 2-aminoterephthalic acid, the pyridine ring in the target may introduce π-conjugated luminescent properties, though this requires validation .
Q & A
Q. What are the established synthetic routes for 3-(3,5-Dicarboxyphenyl)picolinic acid?
The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and picolinic acid precursors. For example, a modified Knoevenagel condensation using 3,5-dicarboxybenzaldehyde and malonic acid derivatives under basic conditions (e.g., NaOH in ethanol/methanol) may yield intermediates, followed by decarboxylation and cyclization . Reaction optimization often requires temperature control (80–100°C) and inert atmospheres to prevent oxidation. Purity is verified via HPLC (>98%) and NMR spectroscopy.
Q. How is structural characterization performed for this compound?
Advanced techniques include:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry.
- NMR spectroscopy : - and -NMR identify proton environments and carboxylate resonances (δ ~170 ppm).
- FT-IR : Confirms carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1680 cm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]).
Q. What are its primary applications in biochemical research?
The compound’s dicarboxylate groups enable metal chelation (e.g., Fe, Cu), making it useful in:
- Enzyme inhibition studies (e.g., metalloproteases).
- Fluorescent probes for metal ion detection in cellular assays.
- Coordination polymers for catalytic applications .
Advanced Research Questions
Q. How can experimental design address low yields in its synthesis?
Contradictions in yield optimization (e.g., 30–60% yields) arise from competing side reactions. Strategies include:
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
For example, unexpected -NMR splitting may indicate rotamers or proton exchange. Solutions:
Q. What methodologies are used to study its adsorption behavior on surfaces?
Advanced microspectroscopic imaging (e.g., AFM, ToF-SIMS) analyzes surface interactions. For instance:
- Adsorption isotherms : Quantify binding affinity to silica or polymer surfaces.
- In situ Raman spectroscopy : Monitors real-time conformational changes on metal oxides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
